Product packaging for 5-(Mercaptomethyl)furan-2-carbonitrile(Cat. No.:)

5-(Mercaptomethyl)furan-2-carbonitrile

Cat. No.: B13073367
M. Wt: 139.18 g/mol
InChI Key: FVGCANXAPWYODU-UHFFFAOYSA-N
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Description

5-(Mercaptomethyl)furan-2-carbonitrile is a versatile furan-based building block designed for advanced chemical synthesis and drug discovery. This compound features two highly reactive functional groups: a mercaptomethyl (-CH₂SH) moiety and a carbonitrile (-C≡N) group. The presence of these groups makes it a valuable precursor in heterocyclic chemistry, particularly for constructing complex pyrimidine and other nitrogen-containing heterocycles with potential biological activity . The thiol group offers a handle for further functionalization through reactions such as nucleophilic substitution and oxidation, enabling the development of novel chemical entities. This reagent is provided as a high-purity material for use in research laboratories. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NOS B13073367 5-(Mercaptomethyl)furan-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

5-(sulfanylmethyl)furan-2-carbonitrile

InChI

InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-9)8-5/h1-2,9H,4H2

InChI Key

FVGCANXAPWYODU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C#N)CS

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 5 Mercaptomethyl Furan 2 Carbonitrile

Reaction Pathways of the Nitrile Group in 5-(Mercaptomethyl)furan-2-carbonitrile

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

The electron-withdrawing nature of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and thus a target for nucleophiles. This reactivity is the basis for several important transformations of the nitrile group. chemistrysteps.com

One of the primary reactions is the addition of organometallic reagents, such as Grignard or organolithium reagents. The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic nitrile carbon. This addition breaks the pi bond and forms an intermediate imine salt. Subsequent hydrolysis of this imine intermediate in an aqueous acidic workup yields a ketone. chemistrysteps.comlibretexts.org

Another significant nucleophilic addition is reduction using hydride reagents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate which is then further reduced to a primary amine. chemistrysteps.com Milder reducing agents can also be employed to achieve partial reduction to an aldehyde. chemistrysteps.com

NucleophileIntermediateFinal Product after WorkupReaction Type
Grignard Reagent (R-MgX)Imine SaltKetoneOrganometallic Addition
Lithium Aluminum Hydride (LiAlH₄)Imine SaltPrimary AmineReduction
Diisobutylaluminium Hydride (DIBAL-H)Iminium IntermediateAldehydePartial Reduction

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgorganicchemistrytutor.comlumenlearning.com Following the nucleophilic attack, a series of proton transfers occurs, leading to the formation of an amide intermediate via its tautomer, an imidic acid. libretexts.orgchemistrysteps.com With continued heating in the acidic medium, the amide undergoes further hydrolysis to produce the corresponding carboxylic acid and an ammonium (B1175870) ion. The final step, the protonation of the released ammonia, is irreversible and drives the reaction to completion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org This addition forms a negatively charged intermediate, which is then protonated by water to form an imidic acid. libretexts.org Tautomerization of the imidic acid yields the amide. libretexts.orgchemistrysteps.com The amide can be isolated if milder reaction conditions are used. organicchemistrytutor.com However, under more vigorous conditions (e.g., higher temperatures), the hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. chemistrysteps.com

ConditionInitial StepKey IntermediateProduct (Mild Conditions)Product (Harsh Conditions)
Acid-Catalyzed (H₃O⁺, Δ)Protonation of Nitrile NitrogenProtonated AmideAmideCarboxylic Acid
Base-Catalyzed (OH⁻, H₂O, Δ)Nucleophilic attack by OH⁻Imidic AcidAmideCarboxylate Salt

Reaction Pathways of the Mercaptomethyl Group in this compound

The mercaptomethyl group (-CH₂SH) features a highly nucleophilic thiol moiety, which is a focal point for a variety of chemical reactions, including click chemistry, redox processes, and heterocycle synthesis.

Thiol-ene and thiol-yne reactions are powerful "click" reactions that form carbon-sulfur bonds with high efficiency and atom economy. wikipedia.orgnih.gov These reactions typically proceed via a radical-mediated pathway. The process is initiated by the generation of a thiyl radical (RS•) from the thiol, usually through photolysis (UV light), thermal initiation, or sonochemical methods. nih.govresearchgate.net

The thiyl radical then adds across a carbon-carbon double bond (alkene) or triple bond (alkyne). nih.gov In the thiol-ene reaction, this addition forms a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. The thiol-yne reaction is similar, but the initial addition to the alkyne yields a vinyl sulfide (B99878). This intermediate can then react with a second thiol molecule, resulting in a double addition product. rsc.org These reactions are highly valued for their modularity, high yields, and insensitivity to many solvents, including water. wikipedia.orgnih.gov

ReactionReactantKey StepsProduct
Thiol-EneAlkene1. Thiyl radical generation 2. Radical addition to alkene 3. Chain transferThioether
Thiol-YneAlkyne1. Thiyl radical generation 2. Radical addition to alkyne 3. Formation of vinyl sulfide 4. (Optional) Second additionVinyl Sulfide (mono-addition) or Dithioether (di-addition)

The thiol group is redox-active. It can be readily oxidized to form a disulfide bond. This dimerization is a common reaction for thiols and can be effected by a range of mild oxidizing agents, including oxygen (air), hydrogen peroxide, or iodine. The reaction involves the coupling of two thiol molecules to form a disulfide (-S-S-) linkage with the concomitant loss of two protons and two electrons.

Conversely, the resulting disulfide can be reduced back to the thiol form. This cleavage of the disulfide bond is typically accomplished using reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride. This reversible oxidation-reduction provides a chemical switch that can be used in various applications. While some furan-based thiols are noted to be unstable and prone to polymerization rather than simple disulfide formation, the fundamental oxidation pathway is a key aspect of thiol chemistry. nih.gov

The nucleophilicity of the thiol group makes it an excellent starting point for the synthesis of various sulfur-containing heterocycles. These reactions often involve an initial S-alkylation or S-acylation step, followed by an intramolecular cyclization. For instance, reacting this compound with a molecule containing both a good leaving group and another electrophilic site can set the stage for cyclization.

A powerful strategy for forming conjugates is the multicomponent reaction approach. Inspired by enzymatic processes, a one-pot reaction combining a furan (B31954), a thiol, and an amine can generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net The proposed mechanism involves the oxidation of the furan ring to generate a reactive dialdehyde (B1249045) intermediate, which then undergoes a 1,4-addition with the thiol. This is followed by trapping with an amine, rearrangement, and aromatization to yield the N-substituted pyrrole product. researchgate.net This methodology allows for the chemoselective coupling of different molecular units in a single step. researchgate.net Similarly, starting with 2-furanmethanethiol, a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, can be synthesized through multistep sequences involving hydrazide intermediates. echemcom.com

Reaction TypeReactantsResulting Heterocycle/Conjugate
Intramolecular CyclizationBifunctional Alkylating/Acylating AgentThiophene, Thiazole, etc. (depending on reactant)
Multicomponent ReactionOxidized Furan, AmineN-Substituted Pyrrole
Multi-step SynthesisHydrazine, Carbon Disulfide, etc.1,2,4-Triazole, 1,3,4-Oxadiazole

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

The furan ring is inherently electron-rich and thus susceptible to electrophilic attack. The preferred position for electrophilic substitution in furan itself is the C2 (or α) position, which is adjacent to the oxygen atom. However, in this compound, both α-positions are substituted. The nitrile group (-CN) at the C2 position is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Conversely, the mercaptomethyl group (-CH₂SH) at the C5 position is generally considered to be weakly activating or deactivating, but its influence is less pronounced than the nitrile group.

Given the deactivating nature of the nitrile group, electrophilic aromatic substitution on the furan ring of this compound would be significantly retarded compared to unsubstituted furan. If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrile group would direct incoming electrophiles to the meta-positions (C3 and C4), while the mercaptomethyl group would direct to the ortho- and para-positions (C3 and C4 from its perspective). Therefore, electrophilic attack would likely occur at the C3 or C4 positions, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the furan ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the potent electron-withdrawing nitrile group could potentially facilitate nucleophilic attack, particularly if a suitable leaving group were present on the ring.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound would be primarily governed by the electronic effects of the nitrile and mercaptomethyl substituents. As discussed, electrophilic substitution is predicted to occur at the C3 or C4 positions. The specific regiochemistry would be a result of the interplay between the directing effects of both groups.

Stereoselectivity would be a relevant consideration in reactions involving the mercaptomethyl side chain, particularly if the thiol group or the adjacent methylene (B1212753) group participates in a reaction that creates a new chiral center. For instance, addition reactions to the thiol group or substitution at the methylene carbon could potentially proceed with some degree of stereocontrol, depending on the reaction mechanism and the presence of chiral reagents or catalysts. However, without specific experimental data, any discussion of stereoselectivity remains speculative.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving this compound would be heavily influenced by the electronic properties of the substituents. The electron-withdrawing nitrile group would decrease the rate of electrophilic aromatic substitution by reducing the electron density of the furan ring. This deactivation would lead to a higher activation energy for the reaction compared to furan or more activated furan derivatives.

Thermodynamically, the stability of the intermediates formed during a reaction plays a crucial role. In electrophilic aromatic substitution, the stability of the Wheland intermediate (the carbocation formed upon attack of the electrophile) determines the reaction pathway. The formation of a Wheland intermediate at the C3 or C4 position would be less unfavorable than at the C2 or C5 positions due to the electronic effects of the substituents.

Reactivity and Functional Group Transformations of 5 Mercaptomethyl Furan 2 Carbonitrile

Conversion of the Nitrile Group to Carboxylic Acid, Amide, or Ester Derivatives

The nitrile group (-C≡N) at the C2 position of the furan (B31954) ring is a versatile precursor for several important carboxylic acid derivatives. Its transformation typically proceeds through hydrolysis to a carboxylic acid, which can then be converted into amides or esters.

Hydrolysis to Carboxylic Acid: The conversion of the nitrile to 5-(mercaptomethyl)furan-2-carboxylic acid can be achieved through hydrolysis under either acidic or basic conditions. ontosight.ai

Acid-catalyzed hydrolysis: Heating the compound under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This process leads to the formation of an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Base-catalyzed hydrolysis: Alternatively, heating with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), initiates the attack of a hydroxide ion on the nitrile carbon. This pathway also forms an intermediate amide, which is then hydrolyzed to a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid.

Synthesis of Amides and Esters: Once 5-(mercaptomethyl)furan-2-carboxylic acid is obtained, it serves as a key intermediate for synthesizing corresponding amides and esters.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is one of the most frequently used in medicinal chemistry. hepatochem.comgrowingscience.com It typically requires the use of a coupling reagent to "activate" the carboxylic acid. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov

Esterification: Esters can be prepared through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. google.com For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to form the ester. epo.org

Table 1: Transformations of the Nitrile Group
TransformationReagents and ConditionsProduct
Acid HydrolysisDilute HCl or H₂SO₄, heat (reflux)5-(Mercaptomethyl)furan-2-carboxylic acid
Base Hydrolysis1. NaOH(aq), heat (reflux) 2. HCl(aq)5-(Mercaptomethyl)furan-2-carboxylic acid
AmidationR¹R²NH, EDC/HOBt or HATU, DMF or CH₂Cl₂5-(Mercaptomethyl)-N,N-R¹,R²-furan-2-carboxamide
Esterification (Fischer)R-OH, cat. H₂SO₄, heat5-(Mercaptomethyl)furan-2-carboxylate ester
Esterification (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. R-OH, Pyridine (B92270)5-(Mercaptomethyl)furan-2-carboxylate ester

Alkylation and Acylation Reactions of the Mercaptomethyl Group

The mercaptomethyl group (-CH₂SH) is a potent nucleophile, especially after deprotonation to the thiolate anion (-CH₂S⁻). This reactivity allows for straightforward alkylation and acylation reactions, leading to the formation of thioethers and thioesters, respectively.

Alkylation (Thioether Formation): S-alkylation of the mercaptomethyl group is a common and efficient transformation. The reaction typically involves treating 5-(mercaptomethyl)furan-2-carbonitrile with a base to generate the more nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). libretexts.orgmasterorganicchemistry.com Common bases for this purpose include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). tandfonline.com This reaction is generally highly chemoselective for the sulfur atom. tandfonline.com

Acylation (Thioester Formation): S-acylation proceeds by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.netacs.org The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also catalyze the reaction. organic-chemistry.org This transformation yields a thioester, a functional group of significant interest in organic synthesis. The acylation is typically highly selective for the thiol group over other potential nucleophilic sites under these conditions. stackexchange.com

Table 2: Reactions of the Mercaptomethyl Group
Reaction TypeReagentConditionsProduct Class
AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., DMF)Thioether (Sulfide)
AlkylationBenzyl Bromide (Bn-Br)Base (e.g., NaH), Solvent (e.g., THF)Benzyl Thioether
AcylationAcyl Chloride (R-COCl)Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)Thioester
AcylationAcid Anhydride ((RCO)₂O)Base (e.g., Et₃N), cat. DMAPThioester

Cycloaddition Reactions Involving the Furan Ring

The furan ring possesses diene characteristics, allowing it to participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. numberanalytics.com In this reaction, the furan acts as the four-pi-electron component, reacting with a two-pi-electron component (the dienophile) to form a bridged bicyclic adduct known as an oxanorbornene. mdpi.com

The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents. rsc.orgresearchgate.net

Electron-withdrawing groups , such as the nitrile group at the C2 position, decrease the energy of the furan's highest occupied molecular orbital (HOMO). This generally reduces the furan's reactivity in normal-electron-demand Diels-Alder reactions, where the reaction is controlled by the interaction of the diene's HOMO with the dienophile's lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com

Electron-donating groups have the opposite effect, increasing the HOMO energy and enhancing reactivity. mdpi.comresearchgate.net The mercaptomethyl group at the C5 position is weakly electron-donating.

Therefore, the reactivity of this compound in Diels-Alder reactions is governed by the competing electronic effects of the deactivating nitrile group and the weakly activating mercaptomethyl group. The reaction typically requires an electron-deficient dienophile, such as maleimide (B117702) or maleic anhydride, and may necessitate thermal conditions to proceed. mdpi.com Furan Diels-Alder reactions are often reversible, and the stability of the resulting oxanorbornene adduct can be a critical factor. nih.govrsc.org The cycloaddition can produce two diastereomeric products, the endo and exo isomers. The endo product is often favored under kinetic control (lower temperatures), while the exo product is typically more thermodynamically stable. mdpi.com

Table 3: Potential Diels-Alder Reactions of the Furan Ring
DienophileProduct TypeKey Features
MaleimideOxanorbornene adductElectron-poor dienophile, reaction often proceeds efficiently. mdpi.com
Maleic AnhydrideOxanorbornene adductClassic dienophile for furan; reaction is reversible. nih.gov
Acrylates (e.g., Methyl Acrylate)Oxanorbornene adductAsymmetric dienophile, leads to regioisomeric products.
Dimethyl Acetylenedicarboxylate (DMAD)Oxanorbornadiene adductHighly reactive dienophile, forms a product with a double bond.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, direct C-H activation for cross-coupling is a possibility, though it often requires specific directing groups or harsh conditions. mdpi.com A more common strategy involves the introduction of a halide (e.g., bromine or iodine) onto the furan ring at the C3 or C4 positions to serve as a handle for subsequent cross-coupling reactions.

Once a halogenated derivative, such as 3-bromo-5-(mercaptomethyl)furan-2-carbonitrile, is prepared, it can participate in a variety of well-established cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, enabling the synthesis of arylated furans. nih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated furan derivative.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing an amino substituent onto the furan ring.

These reactions provide a modular approach to extensively modify the furan core, allowing for the synthesis of complex molecules with diverse functionalities. researchgate.net

Computational and Theoretical Studies of 5 Mercaptomethyl Furan 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that detail the electronic structure or reactivity of 5-(Mercaptomethyl)furan-2-carbonitrile through methods like Density Functional Theory (DFT) or other quantum chemical calculations. Such calculations would typically provide insights into electron distribution, molecular electrostatic potential, and charge densities, which are crucial for understanding its chemical behavior.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

There is no available analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This type of analysis is fundamental for predicting the compound's reactivity, including its nucleophilic and electrophilic sites.

Reaction Mechanism Predictions using Computational Chemistry

Computational predictions for reaction mechanisms involving this compound have not been reported. Research in this area would involve mapping potential energy surfaces and identifying transition states to understand how the molecule might behave in chemical reactions. While studies exist for other furan (B31954) derivatives, these findings cannot be directly extrapolated to the title compound. researchgate.net

Conformational Analysis and Tautomerism Studies

A conformational analysis, which would identify the most stable three-dimensional shapes of the molecule, has not been published. Similarly, studies on potential tautomeric forms of this compound are not available in the current literature.

Design and Prediction of Novel Derivatives via In Silico Methods

While in silico methods are commonly used to design and predict the properties of novel derivatives for various applications, including drug discovery and materials science, nih.gov there is no evidence of such studies using this compound as a lead compound.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring of 5 Mercaptomethyl Furan 2 Carbonitrile

The definitive characterization of a specific chemical entity such as 5-(mercaptomethyl)furan-2-carbonitrile relies on a suite of advanced analytical techniques. These methods are indispensable for confirming the molecular structure, assessing purity, and understanding its formation. While comprehensive experimental data for this particular compound is not extensively documented in public literature, its structural features can be thoroughly investigated using established spectroscopic, spectrometric, and chromatographic methods. This section details the application of these techniques for the complete elucidation of this compound.

Synthetic Utility and Emerging Applications of 5 Mercaptomethyl Furan 2 Carbonitrile in Chemical Synthesis

5-(Mercaptomethyl)furan-2-carbonitrile as a Versatile Synthetic Intermediate

This compound is a multifunctional building block with three key reactive sites: the furan (B31954) ring, the nitrile group, and the mercaptomethyl (-CH₂SH) group. This trifecta of functionality allows for a diverse range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. ijabbr.comijsrst.com

The furan moiety, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions, typically at the C3 and C4 positions. pharmaguideline.com It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as the diene component. researchgate.net The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Furthermore, the mercaptomethyl group is a potent nucleophile, readily undergoing S-alkylation, S-acylation, and oxidation reactions to form disulfides or sulfonic acids. The thiol group is also a key player in "click chemistry" reactions, such as thiol-ene and thiol-yne additions, which are prized for their high efficiency and selectivity. acs.org

The combination of these reactive centers in a single molecule allows for sequential and controlled modifications, providing access to a wide array of furan-based compounds with tailored properties. For instance, the mercaptomethyl group could be selectively alkylated, followed by hydrolysis of the nitrile to a carboxylic acid, leading to the formation of bifunctional furan derivatives.

Table 1: Potential Chemical Transformations of this compound

Functional GroupReaction TypePotential Products
Furan Ring Electrophilic Substitution3- and 4-substituted furan derivatives
Diels-Alder ReactionBicyclic adducts
Nitrile Group Hydrolysis5-(Mercaptomethyl)furan-2-carboxylic acid, 5-(Mercaptomethyl)furan-2-carboxamide
Reduction5-(Aminomethyl)furan-2-yl)methanethiol
Reaction with Grignard ReagentsFuran-2-yl ketones
Mercaptomethyl Group S-Alkylation/AcylationThioethers, Thioesters
OxidationDisulfides, Sulfonic acids
Thiol-ene/Thiol-yne AdditionThioether-linked adducts

Applications in the Synthesis of Complex Organic Molecules

The furan scaffold is a common motif in numerous biologically active natural products and pharmaceutical agents. ijabbr.comshareok.org The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of complex heterocyclic compounds. For example, the nitrile and mercaptomethyl groups can be utilized in ring-forming reactions to construct fused heterocyclic systems.

While specific examples utilizing this compound are not yet widely reported, the synthetic utility of related furan derivatives is well-documented. For instance, 2-furfuryl mercaptan has been used as a precursor for the synthesis of various five-membered heterocyclic compounds. researchgate.net Similarly, furan-2-carbonitrile serves as a key intermediate in the synthesis of various bioactive molecules. nih.gov It is therefore plausible that this compound could be employed in similar synthetic strategies to generate novel and potentially bioactive compounds.

One potential application is in the synthesis of furan-based analogues of known drugs. By incorporating the this compound core, medicinal chemists can explore new chemical space and potentially develop compounds with improved pharmacological properties. The thiol group, for instance, can be used to tether the molecule to other functionalities or to interact with specific biological targets.

Role as a Building Block in Polymer Science and Materials Chemistry

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. wiley-vch.dersc.orgresearchgate.net The furan ring can be incorporated into polymer backbones to impart rigidity and specific chemical properties. This compound presents several possibilities for its use in polymer and materials chemistry.

The nitrile group can be a precursor to functionalities suitable for step-growth polymerization. For example, reduction to an amine would yield a furan-based diamine, while hydrolysis to a carboxylic acid would produce a furan-based dicarboxylic acid derivative. These monomers could then be used to synthesize furan-based polyamides and polyesters, respectively.

Furthermore, the mercaptomethyl group can be utilized in several polymerization strategies. Thiol-ene polymerization, a form of click chemistry, offers a highly efficient method for creating polymer networks or for polymer functionalization under mild conditions. The mercaptomethyl group can also be used to modify existing polymers through grafting reactions, thereby introducing the furan-nitrile moiety and its associated properties to the material. Additionally, the furan ring itself can participate in polymerization through Diels-Alder reactions, leading to the formation of thermoreversible polymers. researchgate.net

Table 2: Potential Polymerization Strategies Involving this compound

Polymerization TypeRole of this compoundResulting Polymer Type
Step-Growth Polymerization Monomer precursor (after functional group transformation)Polyamides, Polyesters
Thiol-ene Polymerization Monomer with a thiol groupCross-linked networks, Functional polymers
Polymer Modification Grafting agentFuran-functionalized polymers
Diels-Alder Polymerization Diene-containing monomerThermoreversible polymers

The incorporation of the nitrile group into the polymer structure could also offer a handle for post-polymerization modification, allowing for the tuning of material properties.

Catalyst Ligand Precursor Development

The development of novel ligands is crucial for advancing the field of catalysis. Furan-based Schiff bases and other derivatives have shown promise as ligands for various metal-catalyzed reactions. acgpubs.orgjocpr.comacgpubs.orgnih.govmdpi.com The structure of this compound offers a versatile platform for the design of new catalyst ligands.

The nitrile group can be readily converted into an imine through reaction with a primary amine, leading to the formation of furan-based Schiff base ligands. The nitrogen atom of the imine and the oxygen atom of the furan ring can act as coordination sites for metal ions. Furthermore, the mercaptomethyl group provides a soft sulfur donor atom, which can also coordinate to metal centers. This allows for the potential creation of bidentate (N,S) or tridentate (N,S,O) ligands.

The synthesis of such ligands would involve a straightforward chemical modification of this compound. For example, reduction of the nitrile to an amine followed by condensation with a salicylaldehyde (B1680747) derivative could yield a multidentate Schiff base ligand. The electronic and steric properties of the resulting ligand could be fine-tuned by varying the substituents on the amine and aldehyde precursors. These furan-based ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, oxidations, and polymerizations.

Design of Probes and Labeling Reagents

The mercaptomethyl group of this compound is a thiol, a class of compounds known for their reactivity towards specific functional groups, making them valuable for the design of chemical probes and labeling reagents. nih.gov Thiol-reactive probes are widely used in chemical biology for the selective labeling of proteins, peptides, and other biomolecules that contain cysteine residues. iris-biotech.dethermofisher.com

The thiol group can react with various electrophilic moieties, such as maleimides, haloacetamides, and vinyl sulfones, to form stable covalent bonds. axispharm.com By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the furan ring of this compound, it is possible to create a thiol-reactive probe. The furan-nitrile core could serve as a scaffold for the reporter group, and its electronic properties could potentially be tuned to influence the photophysical properties of the probe.

For example, a fluorescent dye could be introduced at the 4-position of the furan ring through an electrophilic substitution reaction. The resulting molecule would be a thiol-reactive fluorescent probe that could be used to label cysteine-containing proteins for imaging and quantification. The design of such probes often involves strategies to modulate the fluorescence properties upon reaction with a thiol, such as through photoinduced electron transfer (PeT) quenching mechanisms that are relieved upon conjugation. acs.orgnih.govrsc.orgmdpi.com

Table 3: Common Thiol-Reactive Groups for Bioconjugation

Reactive GroupResulting Linkage
Maleimide (B117702)Thioether
IodoacetamideThioether
Vinyl SulfoneThioether
Pyridyl DisulfideDisulfide (reversible)

The versatility of the furan ring chemistry allows for the incorporation of a wide range of reporter groups, making this compound a promising platform for the development of novel probes and labeling reagents for applications in proteomics and drug discovery.

Future Research Directions and Challenges in 5 Mercaptomethyl Furan 2 Carbonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 5-(mercaptomethyl)furan-2-carbonitrile is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. nih.govrsc.org Traditional synthetic methods for multifunctional compounds often involve harsh reagents, multiple steps, and significant waste generation. Future research should prioritize the creation of sustainable pathways.

Key areas of focus include:

Bio-based Feedstocks: Investigating synthetic routes starting from renewable biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) or furfural (B47365) is a critical goal. mdpi.comfrontiersin.org Transforming these precursors through catalytic processes could provide a more sustainable entry point to the furan-2-carbonitrile core.

Catalytic Approaches: The development of novel homogeneous and heterogeneous catalysts is essential to improve reaction efficiency and selectivity. mdpi.com This includes designing catalysts that can facilitate multiple transformations in a single pot, thereby reducing operational complexity and waste.

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. This involves exploring addition reactions and minimizing the use of protecting groups.

Table 1: Comparison of Hypothetical Synthetic Approaches

Parameter Traditional Approach (Hypothetical) Sustainable Approach (Future Goal)
Starting Materials Petroleum-based chemicals Biomass-derived furans (e.g., HMF)
Reagents Stoichiometric, potentially toxic reagents Catalytic systems, milder reagents
Solvents Volatile organic compounds (VOCs) Greener solvents (e.g., water, ionic liquids) nih.gov
Energy Consumption High temperatures and pressures Lower energy input, ambient conditions

| Waste Generation | High E-factor (significant waste) mdpi.com | Low E-factor (minimal waste) |

Exploration of Novel Reactivity Patterns and Transformation Strategies

The unique arrangement of functional groups in this compound—the furan (B31954) ring, the thiol, and the nitrile—suggests a rich and complex reactivity profile that is largely unexplored. Future research should aim to uncover and harness this reactivity for the synthesis of novel compounds.

Potential avenues for investigation include:

Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a sequential manner without isolating intermediates can significantly enhance synthetic efficiency. The interplay between the nucleophilic thiol and the electrophilic nitrile, potentially mediated by the furan ring, could enable such transformations.

Cycloaddition Reactions: The furan ring is known to participate as a diene in Diels-Alder reactions. numberanalytics.com Investigating the cycloaddition behavior of this compound with various dienophiles could lead to complex polycyclic structures that are otherwise difficult to access.

Metal-Catalyzed Cross-Coupling: The thiol group can be a handle for various metal-catalyzed reactions. Exploring its participation in coupling reactions would expand the synthetic utility of the molecule, allowing for the introduction of diverse substituents.

Mechanistic Elucidation of Underexplored Reactions

For any newly discovered transformations, a thorough understanding of the underlying reaction mechanisms is paramount for optimization and broader application. Given the nascent state of this compound's chemistry, significant effort will be required to elucidate the pathways of its reactions.

Future mechanistic studies should involve:

Kinetic Analysis: Determining reaction rates, orders, and activation parameters to understand the factors controlling the reaction's progress.

Intermediate Trapping and Spectroscopic Identification: Using techniques like NMR, MS, and IR spectroscopy to identify and characterize transient intermediates, providing direct evidence for proposed mechanisms.

Isotopic Labeling Studies: Employing isotopically labeled substrates to track the movement of atoms throughout a reaction, which can definitively confirm or refute mechanistic hypotheses.

Expanding the Scope of Derivatization and Analog Development

The true value of a platform chemical lies in its ability to be converted into a wide array of derivatives with diverse properties and functions. This compound offers multiple handles for chemical modification, making it an excellent candidate for the development of compound libraries for screening in materials science and medicinal chemistry.

Future work should focus on systematically modifying each functional group:

Thiol Group Modifications: The mercaptomethyl group can be readily alkylated, acylated, or oxidized to sulfoxides, sulfones, or disulfides, introducing a range of functionalities.

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloadditions to form heterocyclic rings like tetrazoles.

Furan Ring Functionalization: While challenging, electrophilic substitution or metalation-functionalization of the furan ring could introduce additional substituents, further diversifying the molecular structure.

Table 2: Potential Derivatization Strategies

Functional Group Reaction Type Resulting Functional Group Potential Application Area
Mercaptomethyl Alkylation/Acylation Thioether/Thioester Polymers, Fine Chemicals rsc.org
Oxidation Sulfoxide/Sulfone Pharmaceuticals
Nitrile Hydrolysis Carboxylic Acid/Amide Monomers, Drug Intermediates
Reduction Primary Amine Building Blocks, Catalysts
Cycloaddition Tetrazole Bioactive Compounds

| Furan Ring | Diels-Alder Reaction | Oxabicycloheptene | Complex Molecule Synthesis numberanalytics.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly benefiting from the adoption of continuous flow and automated technologies. vapourtec.com These approaches offer enhanced safety, reproducibility, and scalability compared to traditional batch processing. sci-hub.seacs.org Applying these technologies to the synthesis and derivatization of this compound represents a significant future direction.

Key advantages to be explored include:

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for potentially exothermic reactions or when handling unstable intermediates. researchgate.netnih.gov

Scalability: Reactions developed in flow can often be scaled up more easily and safely than batch reactions by simply running the system for a longer duration or by using parallel reactors.

Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems would enable the high-throughput synthesis of derivative libraries for biological screening or materials testing.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby guiding experimental design. researchgate.net Applying advanced computational models to this compound can provide valuable insights and help overcome experimental challenges.

Future computational efforts should focus on:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to calculate electron density, molecular orbitals, and reaction energy profiles to predict the most likely sites of reaction and the feasibility of proposed transformations.

Simulating Spectra: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the parent compound and its derivatives.

Designing Novel Molecules: Employing computational models to design new analogs with desired electronic, optical, or biological properties before committing to their synthesis in the lab. This predictive power can significantly reduce the time and resources required for discovery. researchgate.net

Table 3: Applications of Computational Modeling

Computational Method Predicted Property/Application Research Impact
Density Functional Theory (DFT) Reaction mechanisms, transition states, reactivity indices Guides synthetic route design, explains observed reactivity
Molecular Dynamics (MD) Conformational analysis, solvent effects Optimizes reaction conditions, predicts physical properties
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions Informs design of potential enzyme inhibitors

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or material properties | Prioritizes synthetic targets for specific applications |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.